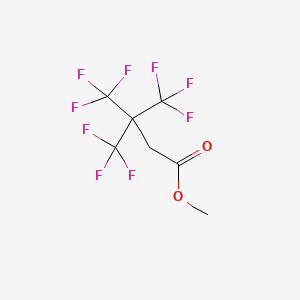![molecular formula C16H17NO3 B14464453 {6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol CAS No. 65762-53-0](/img/structure/B14464453.png)
{6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol is a complex organic compound with a unique structure that includes a benzodioxole ring and an aminoethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol typically involves multiple steps, starting with the preparation of the benzodioxole ring and the aminoethylphenyl group. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
{6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
{6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of {6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Aminoethyl)phenylamine: This compound shares the aminoethylphenyl group but lacks the benzodioxole ring.
2-(2-(Dimethylamino)ethoxy)ethanol: Similar in having an aminoethyl group but differs in the presence of an ethoxy group instead of a benzodioxole ring.
Uniqueness
The uniqueness of {6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs
Propriétés
Numéro CAS |
65762-53-0 |
|---|---|
Formule moléculaire |
C16H17NO3 |
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
[6-[2-(2-aminoethyl)phenyl]-1,3-benzodioxol-5-yl]methanol |
InChI |
InChI=1S/C16H17NO3/c17-6-5-11-3-1-2-4-13(11)14-8-16-15(19-10-20-16)7-12(14)9-18/h1-4,7-8,18H,5-6,9-10,17H2 |
Clé InChI |
RLJAMGIHBAYGQI-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C(=C2)CO)C3=CC=CC=C3CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


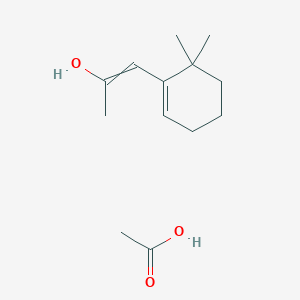
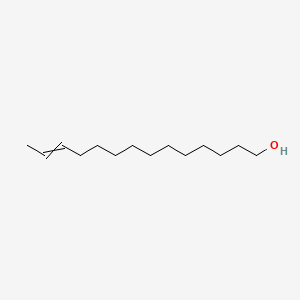
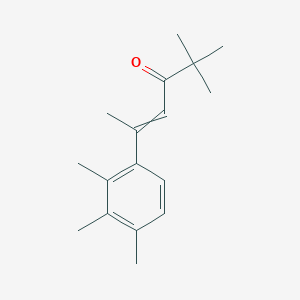
![2-{2-[4-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]-1,3-oxazolidin-3-yl}ethan-1-ol](/img/structure/B14464389.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol](/img/structure/B14464392.png)
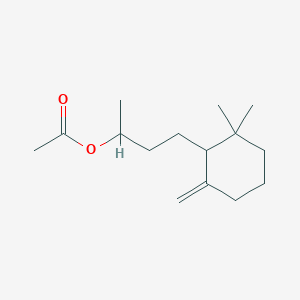
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine](/img/structure/B14464401.png)

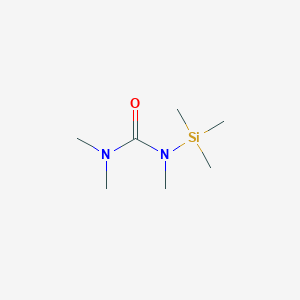
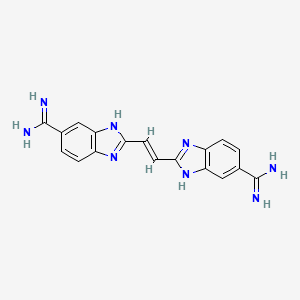
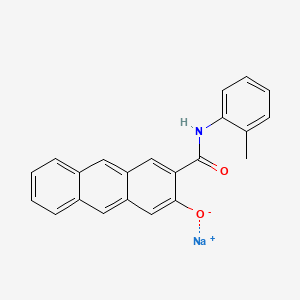
![1H-Pyrido[3,2-c][1,2]diazepine](/img/structure/B14464429.png)
![2-[(2-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B14464436.png)
